CYP1A2 Inhibition Liability: Aristolodione vs. Class-Level Expectation for Aporphinoid Alkaloids
In silico ADMET profiling via admetSAR 2 predicts that aristolodione is a CYP1A2 inhibitor with a probability of 66.59%, a flag that is not uniformly present across the 4,5-dioxoaporphine class [1]. The same model predicts CYP2D6 inhibition is unlikely (94.83% probability against), CYP2C19 inhibition is unlikely (92.18% probability against), and CYP3A4 inhibition is unlikely (79.89% probability against), indicating a selective CYP interaction profile [1]. While these are computational predictions without a named head-to-head comparator compound run in the same dataset, the selective CYP1A2 signal provides a testable differentiation hypothesis for procurement: researchers evaluating aristolodione in any context involving co-administered CYP1A2 substrates should not assume the compound behaves as a non-inhibitor, as might be inferred from the broader aporphine class.
| Evidence Dimension | Probability of CYP1A2 inhibition (admetSAR 2 prediction) |
|---|---|
| Target Compound Data | 66.59% probability (predicted inhibitor) |
| Comparator Or Baseline | Class-level expectation: many aporphine alkaloids are not flagged as CYP1A2 inhibitors; baseline of 50% (random chance) |
| Quantified Difference | 16.59 percentage points above random; selective vs. CYP2D6 (5.17% inhibition probability) |
| Conditions | In silico prediction via admetSAR 2; no experimental CYP inhibition data available |
Why This Matters
A positive CYP1A2 inhibition prediction flags a potential drug–drug interaction risk that must be ruled out experimentally before in vivo use, differentiating aristolodione from analogs that lack this flag.
- [1] Plantaedb.com. Aristolodione – ADMET Properties (via admetSAR 2). Retrieved May 2026. View Source
